
N-(2-adamantyl)-2-pyrazol-1-ylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-adamantyl)-2-pyrazol-1-ylpropanamide, also known as AP-7, is a chemical compound that has been extensively studied in scientific research. This compound is a selective NMDA receptor antagonist, which means it blocks the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. AP-7 has been used in a variety of studies to investigate the role of NMDA receptors in various physiological and pathological processes.
作用机制
N-(2-adamantyl)-2-pyrazol-1-ylpropanamide works by blocking the activity of NMDA receptors in the brain. NMDA receptors are ionotropic glutamate receptors that play a key role in synaptic plasticity and learning and memory. When activated, NMDA receptors allow calcium ions to enter the cell, which triggers a series of intracellular signaling pathways that are important for neuronal function. By blocking NMDA receptors, this compound can disrupt these signaling pathways and alter neuronal function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. One study found that this compound can reduce the release of glutamate, which is a neurotransmitter that is involved in a variety of physiological processes. Another study found that this compound can reduce the activity of nitric oxide synthase, which is an enzyme that is involved in the production of nitric oxide, a signaling molecule that is important for neuronal function.
实验室实验的优点和局限性
One advantage of using N-(2-adamantyl)-2-pyrazol-1-ylpropanamide in lab experiments is that it is a selective NMDA receptor antagonist, which means it can be used to specifically target NMDA receptors without affecting other receptors in the brain. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its usefulness in certain experiments.
未来方向
There are a number of future directions for research on N-(2-adamantyl)-2-pyrazol-1-ylpropanamide. One area of interest is the role of NMDA receptors in neurodegenerative diseases, and whether blocking NMDA receptors with compounds like this compound can be used as a therapeutic strategy. Another area of interest is the development of more selective NMDA receptor antagonists that can be used to specifically target different subtypes of NMDA receptors. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and other NMDA receptor antagonists.
合成方法
N-(2-adamantyl)-2-pyrazol-1-ylpropanamide can be synthesized using a multistep process that involves the reaction of 2-adamantanone with hydrazine hydrate to form 2-adamantylhydrazine. The 2-adamantylhydrazine is then reacted with acrylonitrile to form 2-pyrazoline-1-carbonitrile. Finally, the 2-pyrazoline-1-carbonitrile is reacted with propionyl chloride to form this compound.
科学研究应用
N-(2-adamantyl)-2-pyrazol-1-ylpropanamide has been used in a variety of scientific research applications, including studies of synaptic plasticity, learning and memory, and neurodegenerative diseases. One study found that this compound can block the induction of long-term potentiation (LTP) in the hippocampus, which is a process that is thought to underlie learning and memory. Other studies have investigated the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(2-adamantyl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-10(19-4-2-3-17-19)16(20)18-15-13-6-11-5-12(8-13)9-14(15)7-11/h2-4,10-15H,5-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLOOURJFTZGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2CC3CC(C2)CC1C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

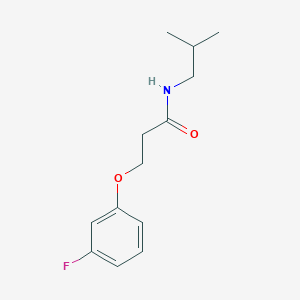
![N-[(2,4-dimethylphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7517255.png)
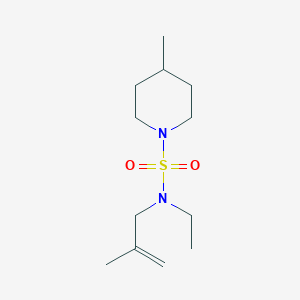
![3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide](/img/structure/B7517272.png)
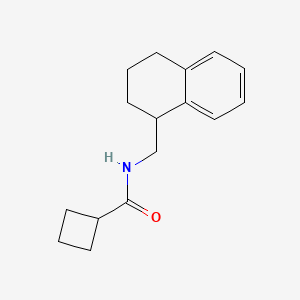
![5-bromo-4-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]-1H-pyridazin-6-one](/img/structure/B7517281.png)
![N-[(4-carbamoylphenyl)methyl]-N-cyclopropyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7517299.png)

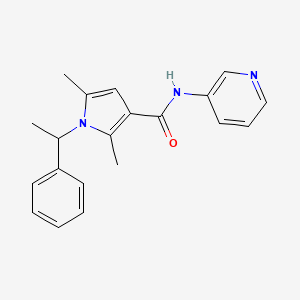

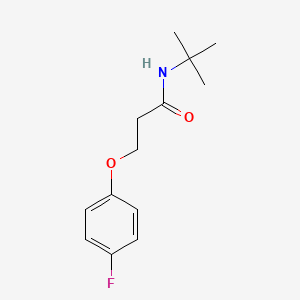
![2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)
![N-tert-butyl-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7517355.png)